molecular formula C10H8Cl2N2O B8502141 [1-(3,4-Dichloro-phenyl)-1H-imidazol-4-yl]-methanol

[1-(3,4-Dichloro-phenyl)-1H-imidazol-4-yl]-methanol

Cat. No. B8502141
M. Wt: 243.09 g/mol
InChI Key: OACLLBLDCGRRAK-UHFFFAOYSA-N
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Patent
US06610723B2

Procedure details

1-(3,4-Dichloro-phenyl)-1H-imidazole-4-carboxylic acid (20.0 g, 77.8 mmol) was treated with 1M BH3 THF complex (100 ml) and refluxed for 2 h. The mixture was cooled to 5° C. and MeOH (20 ml) was added slowly. After evaporation of all volatiles the residue was taken up in 2N HCl solution (100 ml) and refluxed for 2 h. After filtration the hot aqueous phase was slowly treated with 2N NaOH solution until pH 10. On cooling the title compound crystallizes as a white material (12.2 g, 65%). Mp. 146-147° C. (H2O), MS: m/e=242 (M+).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
BH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[CH:13]=[C:12]([C:14](O)=[O:15])[N:11]=[CH:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8]>CO>[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[CH:13]=[C:12]([CH2:14][OH:15])[N:11]=[CH:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)N1C=NC(=C1)C(=O)O
Name
BH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After evaporation of all volatiles the residue
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
After filtration the hot aqueous phase
ADDITION
Type
ADDITION
Details
was slowly treated with 2N NaOH solution until pH 10
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the title compound
CUSTOM
Type
CUSTOM
Details
crystallizes as a white material (12.2 g, 65%)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)N1C=NC(=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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